N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide
Description
N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide is a fascinating chemical compound that finds relevance in multiple scientific domains, including chemistry, biology, medicine, and industry. Its unique molecular structure imparts specific properties and reactivity patterns that make it valuable for various applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-21-7-8-24-15(10-21)16(12-3-5-13(18)6-4-12)20-17(23)14-9-19-11-22(14)2/h3-6,9,11,15-16H,7-8,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNXQUVJVBOGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide typically involves several steps. The process generally starts with the preparation of intermediate compounds.
Preparation of Intermediates:
Initially, 4-chlorophenyl and 4-methylmorpholine-2-yl are separately prepared and then coupled using specific reagents and conditions.
Formation of the Carboxamide:
The final step involves the formation of the carboxamide group through a coupling reaction, commonly using reagents such as coupling agents (like EDC or DCC) under controlled temperatures and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: For large-scale industrial production, continuous flow chemistry processes may be employed. These methods optimize reaction conditions to enhance yield and reduce production time, ensuring the compound’s consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide can undergo various chemical reactions including:
Oxidation: When subjected to oxidizing agents like potassium permanganate, the compound can undergo oxidation to form different functional derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to convert it into reduced forms.
Substitution: The chlorophenyl group allows for electrophilic substitution reactions using reagents such as halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in basic or acidic medium.
Reduction: Sodium borohydride in ethanol or methanol as solvent.
Substitution: Halogens like chlorine or bromine under controlled temperatures and in the presence of catalysts.
Major Products:
Oxidation typically yields oxidized functional derivatives.
Reduction results in the corresponding reduced forms.
Substitution reactions result in substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide is used as a reagent in organic synthesis, especially in constructing complex molecules for pharmaceuticals.
Biology: In biological research, it serves as a model compound to study enzyme-substrate interactions and receptor binding properties.
Industry: Used in the formulation of specialty chemicals for various industrial applications, including as intermediates in the synthesis of agrochemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors, altering their normal function. The exact mechanism involves binding to active sites, leading to inhibition or activation of enzymatic activity. Specific pathways include signal transduction modulation and metabolic pathway alteration.
Comparison with Similar Compounds
N-[(4-bromophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide
N-[(4-methylphenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide
Uniqueness: What sets N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-3-methylimidazole-4-carboxamide apart is its specific chlorophenyl substitution, which imparts distinct electronic and steric properties influencing its reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
